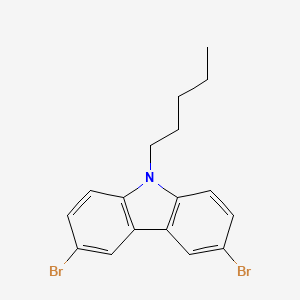

3,6-Dibromo-9-pentyl-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

875797-70-9 |

|---|---|

Molecular Formula |

C17H17Br2N |

Molecular Weight |

395.1 g/mol |

IUPAC Name |

3,6-dibromo-9-pentylcarbazole |

InChI |

InChI=1S/C17H17Br2N/c1-2-3-4-9-20-16-7-5-12(18)10-14(16)15-11-13(19)6-8-17(15)20/h5-8,10-11H,2-4,9H2,1H3 |

InChI Key |

FOIMSKBENXBQTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 3,6 Dibromo 9 Pentyl 9h Carbazole

Transition-Metal Catalyzed Cross-Coupling Reactions at the 3,6-Positions

The bromine atoms at the 3,6-positions of the 9-pentyl-9H-carbazole are amenable to a range of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to the derivatization of the carbazole (B46965) core and the synthesis of more complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. researchgate.netrsc.org In the context of 3,6-dibromo-9-pentyl-9H-carbazole, this reaction is employed to couple the carbazole monomer with various boronic acids or boronic esters, leading to the formation of polymers and oligomers. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a base. researchgate.net

The versatility of the Suzuki-Miyaura reaction allows for the incorporation of a wide array of functional groups into the final polymer structure, thereby tuning its properties. rsc.org For instance, coupling with aromatic diboronic acids can lead to the formation of fully conjugated polymers with extended π-systems. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

A key advantage of the Suzuki-Miyaura coupling is its high functional group tolerance, which allows for the polymerization of monomers bearing sensitive functionalities without the need for protecting groups. rsc.org This simplifies the synthetic process and expands the range of accessible polymer structures. The reaction conditions can be optimized to control the molecular weight and polydispersity of the resulting polymers, which are crucial parameters influencing their performance in electronic devices. rsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3,6-Diphenyl-9-pentyl-9H-carbazole |

| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 3,6-Di(thiophen-2-yl)-9-pentyl-9H-carbazole |

| This compound | 1,4-Benzenediboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Poly(9-pentyl-3,6-carbazole-alt-1,4-phenylene) |

This table is illustrative and provides a general representation of Suzuki-Miyaura reactions involving a dibromocarbazole derivative. Specific conditions and yields will vary depending on the exact substrates and chosen catalytic system.

Kumada catalyst-transfer polycondensation is another significant method for the synthesis of conjugated polymers from dihaloaromatic monomers like this compound. This reaction involves the coupling of a Grignard reagent, formed from the dibromo-monomer, with the aid of a nickel or palladium catalyst. orgsyn.org

A distinct feature of Kumada polymerization is its chain-growth mechanism, which can provide excellent control over the polymer's molecular weight and lead to polymers with narrow molecular weight distributions. rsc.org This level of control is often more challenging to achieve with typical step-growth polymerizations. rsc.org

The process begins with the formation of a Grignard reagent from this compound by reaction with magnesium. This organometallic intermediate then undergoes polymerization catalyzed by a nickel complex, such as Ni(dppp)Cl₂. The catalyst facilitates the iterative coupling of the monomer units to form the polymer chain.

While highly effective, Kumada polymerization is generally less tolerant of functional groups compared to the Suzuki-Miyaura coupling, as the highly reactive Grignard reagent can react with acidic protons or electrophilic groups. rsc.org

Other carbon-carbon bond-forming reactions, such as Stille, Heck, and Sonogashira couplings, can also be utilized to derivatize the 3,6-positions of the carbazole core, further expanding the synthetic toolbox for creating novel carbazole-based materials.

Polymerization Mechanisms and Structural Control

The method of polymerization and the specific connectivity of the monomer units are critical factors that determine the final structure and properties of the resulting polycarbazoles.

The polymerization of this compound through cross-coupling reactions results in polymers where the carbazole units are linked at the 3 and 6 positions. nih.gov This specific connectivity is crucial for achieving a high degree of π-conjugation along the polymer backbone. The nitrogen atom of the carbazole ring is part of the aromatic system, and its lone pair of electrons participates in the delocalization. The 3,6-linkage allows for effective electronic communication between adjacent monomer units, leading to a smaller bandgap and desirable charge transport properties.

The resulting poly(3,6-carbazole)s are often characterized by high thermal stability and good hole-transporting capabilities, making them suitable for use as hole-transport layers in various electronic devices. The pentyl group at the 9-position enhances the solubility of the polymer in common organic solvents, which is essential for solution-based processing techniques like spin-coating and inkjet printing.

Regioregularity, or the consistency of the head-to-tail arrangement of monomer units in a polymer chain, is a critical parameter that significantly influences the properties of conjugated polymers. For polymers derived from unsymmetrical monomers, the lack of regioregularity can lead to twists and defects in the polymer backbone, which can disrupt π-conjugation and hinder charge transport.

In the case of polymers synthesized from this compound, the monomer itself is symmetric with respect to the 3 and 6 positions. However, when copolymerized with unsymmetrical monomers, the regioregularity of the resulting copolymer becomes a crucial factor. Controlling the regioregularity during polymerization can be achieved through careful selection of the catalyst, reaction conditions, and monomer design.

Well-defined, regioregular polymers tend to exhibit enhanced optical and electronic properties, such as higher charge carrier mobilities and more defined absorption and emission spectra, compared to their regiorandom counterparts. This is because a more ordered chain structure facilitates stronger interchain interactions and more efficient charge transport.

Electrochemical polymerization is an alternative method for synthesizing polycarbazole films directly onto an electrode surface. researchgate.netnih.gov In this process, the monomer, such as a 3,6-disubstituted carbazole derivative, is oxidized electrochemically to form radical cations. nih.gov These reactive species then couple to form dimers, which are further oxidized and coupled to propagate the polymer chain. nih.gov

The polymerization typically occurs at the positions with the highest electron density, which for the carbazole radical cation are the 3 and 6 positions. nih.gov This leads to the formation of a poly(3,6-carbazole) film deposited on the electrode.

The properties of the electropolymerized film, such as its thickness, morphology, and conductivity, can be controlled by adjusting the electrochemical parameters, including the applied potential, current density, and the composition of the electrolyte solution. researchgate.net This method offers the advantage of direct fabrication of polymer films on conductive substrates, which can be beneficial for certain device applications. However, the resulting polymers are often insoluble and may have a more complex and cross-linked structure compared to those synthesized by chemical methods. researchgate.net

Functionalization for Supramolecular Assemblies and Macrocyclic Structures

The rigid and planar structure of the carbazole unit makes it an excellent building block for the construction of shape-persistent macrocycles and other supramolecular assemblies. The 9-pentyl group ensures solubility in common organic solvents, which is crucial for solution-phase synthesis and characterization. The primary strategies for incorporating this compound into these larger structures involve palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions.

A prevalent method for creating precursors for macrocyclization is the Sonogashira coupling reaction. This reaction allows for the introduction of terminal alkyne groups at the 3 and 6 positions of the carbazole core. The resulting 3,6-di(alkynyl)-9-pentyl-9H-carbazole derivatives are versatile monomers for subsequent cyclization reactions.

A typical reaction involves coupling this compound with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The trimethylsilyl (B98337) protecting groups can then be selectively removed to yield the terminal di-alkyne.

Table 1: Key Reagents in Sonogashira Coupling of this compound

| Compound Name | Role |

| This compound | Starting Material |

| Trimethylsilylacetylene (TMSA) | Alkyne Source |

| Tetrakis(triphenylphosphine)palladium(0) | Palladium Catalyst |

| Copper(I) iodide | Co-catalyst |

| Triethylamine | Base and Solvent |

| 3,6-Bis(trimethylsilylethynyl)-9-pentyl-9H-carbazole | Protected Diyne Intermediate |

| 3,6-Diethynyl-9-pentyl-9H-carbazole | Diyne Monomer |

The resulting 3,6-diethynyl-9-pentyl-9H-carbazole monomer can undergo intramolecular or intermolecular oxidative coupling to form macrocyclic structures. The Eglinton or Hay coupling conditions, which typically employ a copper salt like copper(II) acetate (B1210297) or a copper(I) chloride/TMEDA complex in the presence of an oxidant (e.g., air or oxygen), are commonly used for this transformation. This approach can lead to the formation of cyclic trimers, tetramers, or even larger shape-persistent macrocycles, where the carbazole units are linked by butadiyne bridges. nih.gov

Alternatively, the Suzuki coupling reaction can be employed to connect this compound units with other aromatic building blocks, leading to the formation of [n]cycloparaphenylenes or other arylene-ethynylene macrocycles. nih.gov In this approach, the dibromo-carbazole can be reacted with a bifunctional boronic acid or boronate ester derivative under palladium catalysis.

For instance, macrocyclization can be achieved by reacting this compound with a diboronic acid derivative of a linker molecule in a high-dilution environment to favor intramolecular cyclization.

Table 2: Representative Compounds in Suzuki-based Macrocyclization

| Compound Name | Role |

| This compound | Starting Material |

| 1,4-Benzenediboronic acid | Linker Molecule |

| Palladium(II) acetate | Catalyst Precursor |

| SPhos | Ligand |

| Potassium phosphate | Base |

The resulting macrocycles often exhibit unique host-guest properties and can serve as scaffolds for the construction of more complex supramolecular systems. The size and shape of the macrocyclic cavity can be tuned by the choice of the linker molecule. The photophysical properties of these carbazole-based macrocycles make them attractive for applications in molecular recognition, sensing, and as components in organic electronic devices.

Electronic Structure, Photophysical Behavior, and Theoretical Studies of 3,6 Dibromo 9 Pentyl 9h Carbazole Derivatives

Computational Investigations of Frontier Molecular Orbitals (HOMO/LUMO) in Carbazole-Based Systems

Computational studies, primarily using density functional theory (DFT), are instrumental in understanding the electronic structure of carbazole (B46965) derivatives. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters that determine the electronic and optical properties of these materials.

Theoretical calculations have shown that the HOMO and LUMO levels of carbazole-based systems can be effectively tuned by chemical modifications. For instance, introducing electron-donating groups tends to raise the HOMO level, while electron-withdrawing groups lower both the HOMO and LUMO levels. researchgate.netrsc.org In many carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO distribution depends on the nature and position of the acceptor groups. nankai.edu.cn

The HOMO-LUMO gap, which is related to the optical bandgap, can be tailored to achieve desired emission colors in OLEDs, ranging from blue to orange. epa.gov For example, calculations for a series of donor-acceptor-donor compounds based on carbazole showed that the HOMO-LUMO gaps were in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn The introduction of different acceptor moieties can significantly alter the LUMO energy level, thereby tuning the energy gap. nankai.edu.cn

Table 1: Calculated HOMO/LUMO Energy Levels of Various Carbazole Derivatives

| Compound | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |

| CzOXD | -5.27 | -1.70 | 3.57 |

| 3CNCzOXD | -5.69 | -2.00 | 3.69 |

| 4CNCzOXD | -5.63 | -1.95 | 3.68 |

| Carbazole D-A-D Cmpd 1 | - | - | 3.42 |

| Carbazole D-A-D Cmpd 2 | - | - | 2.50 |

| Carbazole D-A-D Cmpd 3 | - | - | 2.79 |

| Carbazole D-A-D Cmpd 4 | - | - | 2.51 |

| Data sourced from multiple studies for comparative purposes. rsc.orgnankai.edu.cn |

Understanding Charge Transfer Processes and Exciton (B1674681) Dynamics in Carbazole-Containing Materials

The photophysical behavior of carbazole derivatives is largely governed by charge transfer (CT) processes and exciton dynamics. In donor-acceptor (D-A) systems, photoexcitation can lead to an intramolecular charge transfer (ICT) from the donor (carbazole) to the acceptor unit. nih.govacs.org This ICT process is often ultrafast, occurring on a picosecond timescale. nih.govacs.org

A critical process in the exciton dynamics of many carbazole-based materials is intersystem crossing (ISC), the transition from a singlet excited state (S1) to a triplet excited state (T1). nih.govacs.orgchemrxiv.org Efficient ISC is highly desirable for applications in phosphorescent OLEDs (PhOLEDs) as it allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. rsc.org

The efficiency of ISC can be enhanced by several factors, including the presence of heavy atoms (which increases spin-orbit coupling), a small energy gap between the S1 and T1 states (ΔE_ST), and specific molecular geometries that promote coupling between singlet and triplet states. nih.govacs.orgchemrxiv.orgacs.org For instance, creating twisted molecular structures can increase spin-orbit coupling matrix elements, thereby facilitating ISC. nih.govacs.orgacs.org In some carbazole-naphthalenediimide triads, thermally activated delayed fluorescence (TADF) has been observed, which relies on efficient reverse intersystem crossing (RISC) from the T1 to the S1 state. nih.gov

Photoluminescence Quantum Yield (PLQY) Enhancement Strategies in Conjugated Systems

The photoluminescence quantum yield (PLQY) is a critical parameter for luminescent materials, representing the ratio of emitted photons to absorbed photons. nih.gov A high PLQY is essential for bright and efficient light-emitting devices. rsc.orgnih.gov In carbazole-based conjugated systems, several strategies are employed to enhance the PLQY.

One key approach is to increase the rigidity of the molecular structure. rsc.org Fused-ring carbazole derivatives, for example, exhibit increased rigidity, which restricts molecular deformations in the excited state and suppresses non-radiative decay pathways, thereby increasing the PLQY. rsc.org

Another strategy involves the careful design of donor-acceptor architectures to control the nature of the excited state. rsc.org Materials exhibiting a hybridized local and charge-transfer (HLCT) excited state can achieve high PLQY in the deep-blue region. rsc.org Furthermore, dispersing the emitter molecules in a suitable host material can limit concentration quenching and triplet-triplet annihilation, which are common causes of reduced PLQY in the solid state. rsc.org Nanophotonic design, such as creating nanowire arrays, can also enhance PLQY by increasing the radiative recombination rate through quantum confinement and improved light out-coupling. nih.gov

For some carbazole derivatives, the introduction of specific electron-withdrawing groups has been shown to lead to very high PLQY. For instance, a 3,6-diphenyl-9-hexyl-9H-carbazole derivative bearing formylphenyl substituents exhibited a pure blue emission with a remarkable PLQY of 95%. researchgate.net

Structure-Property Relationships Governing Optoelectronic Functionality

The optoelectronic functionality of carbazole derivatives is intrinsically linked to their molecular structure. The ability to systematically modify the carbazole core allows for the establishment of clear structure-property relationships. epstem.net

Solubility and Morphology: The introduction of alkyl chains, such as a pentyl or octyl group, at the 9-position of the carbazole nitrogen is a common strategy to improve solubility in organic solvents. epstem.net This is crucial for solution-based processing of organic electronic devices.

Energy Levels: As discussed previously, the HOMO and LUMO energy levels can be precisely tuned. Substitution at the 3 and 6 positions with electron-donating or -withdrawing groups allows for the alignment of energy levels with other materials in a device, facilitating efficient charge injection and transport. researchgate.netrsc.org For example, linking carbazole units at their 3 and 3' positions tends to raise the HOMO level, while substituting the N-alkyl group with an aryl group lowers it. acs.orgresearchgate.net

Triplet Energy: The triplet energy (E_T) is a critical parameter for host materials in PhOLEDs, as it must be higher than that of the phosphorescent guest to ensure efficient energy transfer. rsc.orgmdpi.com It has been found that the triplet energy of certain carbazole compounds is determined by the length of poly(p-phenyl) chains within the molecular structure. acs.orgresearchgate.net This provides a design principle for developing high-triplet-energy host materials.

Charge Transport: Carbazole itself is known for its good hole-transporting properties. rsc.orgmdpi.com By incorporating electron-accepting moieties, it is possible to create bipolar materials that can transport both holes and electrons, which is beneficial for achieving balanced charge injection and recombination in OLEDs. rsc.orgnankai.edu.cn

Advanced Applications of 3,6 Dibromo 9 Pentyl 9h Carbazole Based Materials

Organic Light-Emitting Diodes (OLEDs)

Materials derived from 3,6-Dibromo-9-pentyl-9H-carbazole are integral to the advancement of OLED technology, serving in various capacities within the device architecture. The carbazole (B46965) unit is an excellent hole-transporter and can be easily modified at its 3, 6, and 9 positions to create materials for different functions. nih.govbilalkaafarani.com

Emitter Materials (Fluorescent, Thermally Activated Delayed Fluorescence, Multiresonance)

Derivatives of 3,6-dibromo-9-alkyl-carbazoles are used to synthesize emitter materials that are the heart of an OLED, responsible for light generation. nih.gov These emitters can be designed to exhibit different light-emitting mechanisms, including fluorescence, thermally activated delayed fluorescence (TADF), and multiresonance TADF.

Fluorescent Emitters: Carbazole-based materials are known for their high fluorescence quantum yields. For instance, a series of deep blue emitters synthesized from carbazole and phenanthro[9,10-d]imidazole moieties demonstrated high quantum yields and thermal stability. researchgate.net By strategically designing molecules with a balanced injection and transport of charge carriers, deep blue OLEDs with high external quantum efficiencies have been achieved. researchgate.net Protonation of pyridine-functionalized carbazole-based materials has been shown to significantly increase the fluorescence quantum yield, in some cases from 16% to 80% in solution and from 1% to 49% in the solid-state. rsc.org

Thermally Activated Delayed Fluorescence (TADF) Emitters: TADF emitters are a class of purely organic molecules that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. frontiersin.org This is accomplished through an efficient reverse intersystem crossing (RISC) process, which requires a very small energy gap between the singlet and triplet excited states (ΔEST). frontiersin.org Carbazole is a popular electron donor for constructing TADF emitters due to its good chemical stability and appropriate energy levels. frontiersin.org For example, modifying the well-known TADF emitter 4CzIPN by introducing methyl or t-butyl groups at the 3 and 6 positions of the carbazole substituents led to materials with increased solubility and improved film morphology. bilalkaafarani.com Another approach involves using 1,3,6,8-tetramethyl-carbazole instead of carbazole to create a more twisted molecular structure, which can lead to highly efficient TADF emitters. frontiersin.org

Multiresonance TADF Emitters: A newer class of emitters, multiresonance TADF materials, offer narrowband emission, which is crucial for high color purity in displays. By incorporating an indolo[3,2,1-jk]carbazole (B1256015) unit with boron-nitrogen skeletons, researchers have developed MR-TADF emitters with pure-green electroluminescence and high external quantum efficiencies. researchgate.net These materials exhibit fast RISC rates due to small singlet-triplet energy gaps and planar molecular structures that lead to high horizontal emitting dipole ratios. researchgate.net

Host Materials for Phosphorescent Emitters

In phosphorescent OLEDs (PhOLEDs), a host material is used to disperse a phosphorescent emitter (guest). The host material must have a high triplet energy to effectively confine the triplet excitons on the guest molecules. Carbazole derivatives are excellent candidates for host materials. nih.govnih.gov By connecting carbazole units to form dimers and trimers, or by linking them to other moieties like fluorene (B118485), the highest occupied molecular orbital (HOMO) level can be tuned without significantly affecting the triplet energy. nih.gov For example, pyridinyl-carbazole based host materials have been synthesized and used in efficient green and blue PhOLEDs. mdpi.com A blue PhOLED using one such host achieved an external quantum efficiency of 10.3% at a brightness of 100 cd/m2, while a green device reached 9.4% at a high brightness of 1000 cd/m2. mdpi.com

Hole Transport Layer (HTL) Applications

The carbazole core is known for its excellent hole-transporting properties. bilalkaafarani.com Materials derived from 3,6-dibromo-9-alkyl-carbazoles are widely used in the hole transport layer (HTL) of OLEDs. ossila.com The HTL facilitates the injection of holes from the anode and their transport to the emissive layer. A copolymer of fluorene and carbazole, PF8Cz, synthesized from a 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole derivative, is a well-known HTL material with an optical bandgap of 3.06 eV. ossila.com

Organic Photovoltaic Cells (OPVs) and Organic Solar Cells (OSCs)

Derivatives of this compound are also key components in the development of organic solar cells, which offer advantages like low production cost and flexibility. snu.ac.krmdpi.com

Active Layer Components and Donor Materials

In OPVs and OSCs, the active layer is where sunlight is converted into electrical energy. This layer typically consists of a blend of a donor and an acceptor material. Carbazole-based polymers and small molecules are frequently used as the electron donor component due to their electron-rich nature. nih.govresearchgate.net The 3,6-disubstituted carbazole structure serves as a good donor for creating organic dyes used in dye-sensitized solar cells (DSSCs). snu.ac.kr By designing D-A-D (Donor-Acceptor-Donor) type small molecules with a carbazole donor, researchers aim to create efficient organic photovoltaic materials. nih.gov Poly(2,7-carbazole) derivatives have also been successfully used in bulk heterojunction solar cells. rsc.org

Enhancing Energy Conversion Efficiency

The efficiency of an organic solar cell is highly dependent on the properties of the donor material. For instance, in dye-sensitized solar cells, organic dyes based on 3,6-disubstituted carbazole donors have shown high molar extinction coefficients and suitable energy levels for efficient electron transfer, leading to promising power conversion efficiencies. snu.ac.kr In one study, a DSSC based on a carbazole dye achieved an initial efficiency of 6.52% and demonstrated good stability. snu.ac.kr For bulk heterojunction solar cells, optimizing the molecular weight of the carbazole-based polymer and the ratio of donor to acceptor in the active layer can significantly impact performance. By fine-tuning these parameters, a power conversion efficiency of up to 4.35% was achieved with a poly(2,7-carbazole) derivative. rsc.org The design of the donor material, including the choice of substituent groups, plays a crucial role in tuning the HOMO and LUMO energy levels to maximize light absorption and charge generation. snu.ac.krresearchgate.net

Interactive Data Tables

OLED Performance Data

| Device Type | Host/Emitter Material | Dopant | EQE (%) | Brightness (cd/m²) |

| Blue PhOLED | H2 (Pyridinyl-Carbazole) | FIrpic (15 wt%) | 10.3 | 100 |

| Green PhOLED | H2 (Pyridinyl-Carbazole) | Ir(ppy)3 (10 wt%) | 9.4 | 1000 |

| Deep Blue OLED | M2 (Phenanthroimidazole-Carbazole) | - | 3.02 | - |

| Green MR-TADF OLED | TCz-VTCzBN | - | 32.2 | - |

EQE: External Quantum Efficiency researchgate.netresearchgate.netmdpi.com

Organic Solar Cell Performance Data

| Cell Type | Donor Material | Acceptor | PCE (%) |

| DSSC | H4 (3,6-disubstituted carbazole dye) | TiO₂ | 6.52 |

| BHJ OSC | PCDTBT (Poly(2,7-carbazole) derivative) | PCBM | 4.35 |

PCE: Power Conversion Efficiency; DSSC: Dye-Sensitized Solar Cell; BHJ OSC: Bulk Heterojunction Organic Solar Cell snu.ac.krrsc.org

Organic Field-Effect Transistors (OFETs)

Materials derived from this compound are promising candidates for the active layer in Organic Field-Effect Transistors (OFETs). The carbazole moiety is well-known for its excellent hole-transporting capabilities, high thermal stability, and robust photophysical properties, which are essential for efficient and stable transistor performance. researchgate.netmdpi.com The pentyl group attached to the nitrogen atom enhances the solubility of the resulting materials in organic solvents, which is a critical factor for solution-based fabrication techniques like spin-coating and inkjet printing, enabling low-cost and large-area device manufacturing. nih.gov

The 3,6-dibromo substitution provides a versatile platform for creating conjugated polymers and small molecules with extended π-systems. Through polymerization or coupling reactions at these positions, the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be precisely tuned to optimize charge injection and transport. nih.gov Research on analogous 3,6-disubstituted carbazole derivatives has demonstrated their potential in OFETs. For instance, amorphous thin films of certain 3,6-disubstituted carbazoles have shown hole drift mobilities (µh) on the order of 10⁻³ to 10⁻⁴ cm² V⁻¹ s⁻¹ at high electric fields, a key parameter for transistor performance. nih.gov The performance of these transistors is often evaluated by their charge carrier mobility, on/off current ratio, and threshold voltage. frontiersin.org By incorporating the 3,6-dibromo-9-alkyl-carbazole unit into polymer backbones or as part of small molecule semiconductors, researchers can develop high-performance p-type channel materials for the next generation of flexible and transparent electronics. researchgate.net

Table 1: Performance of Representative OFETs Based on 3,6-Disubstituted Carbazole Derivatives

| Carbazole Derivative Structure | Hole Mobility (µh) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Fabrication Method | Reference |

|---|---|---|---|---|

| 3,6-Diphenyl-9-ethylcarbazole | ~5 x 10⁻⁴ | > 10⁵ | Vacuum Deposition | nih.gov |

| Polymer of 3,6-carbazole and fluorenone (PFlCz) | Not Reported | 2.98 x 10² (in memory device) | Solution Processing | researchgate.net |

| Derivative with two carbazolyl fragments (E21) | 2 x 10⁻³ | Not Reported | Not Reported | nih.gov |

Fluorescent Sensor Development for Environmental and Biological Applications

The inherent fluorescence of the carbazole core makes this compound an excellent scaffold for the design of fluorescent chemosensors. nih.gov These sensors are developed for the highly sensitive and selective detection of various analytes, including metal ions and organic molecules, which are significant in environmental monitoring and biological systems. bohrium.com The principle behind these sensors often involves a change in fluorescence intensity—either enhancement or quenching—upon binding of the target analyte to a receptor unit attached to the carbazole fluorophore. bohrium.comrsc.org

The bromine atoms at the 3 and 6 positions are ideal handles to introduce specific recognition moieties (receptors) through cross-coupling reactions. By attaching groups that can selectively bind to analytes like Fe³⁺, Cu²⁺, Sn²⁺, or tartaric acid, highly specific sensors can be engineered. nih.govbohrium.comrsc.orgnih.gov For example, a carbazole-based Schiff base has been shown to selectively detect Fe³⁺ and Cu²⁺ with detection limits in the micromolar range. nih.gov Another study demonstrated that carbazole-based bisboronic acids can act as enantioselective fluorescent sensors for tartaric acid. nih.gov The pentyl group ensures good processability, allowing the sensors to be incorporated into various platforms, including solutions and solid-state devices like nanofibrous films for vapor detection. researchgate.net

Table 2: Characteristics of Fluorescent Sensors Based on 3,6-Disubstituted Carbazole Derivatives

| Analyte | Sensing Mechanism | Detection Limit | Binding Stoichiometry (Sensor:Analyte) | Reference |

|---|---|---|---|---|

| Fe³⁺ | Fluorescence Quenching | 3.75 x 10⁻⁸ M | 1:1 | bohrium.com |

| Cu²⁺ | Fluorescence Quenching | 1.2 µM | 1:1 | rsc.org |

| Sn²⁺ | Fluorescence Enhancement | 1.9 µM | 1:1 | rsc.org |

| L-Tartaric Acid | Fluorescence Enhancement | Not Reported | Not Reported | nih.gov |

| D-Tartaric Acid | Fluorescence Diminishment | Not Reported | Not Reported | nih.gov |

Electrochromic Devices and Tunable Optical Properties

Polymerizing this compound, or its derivatives, leads to the formation of electrochromic polymers that can change color in response to an applied electrical potential. This property is the basis for their use in electrochromic devices (ECDs), such as smart windows, displays, and rearview mirrors. pku.edu.cnnih.govmdpi.com The carbazole unit provides the necessary redox activity and hole-transporting character, while polymerization via the 3,6-positions creates a conjugated backbone that supports the delocalization of charge carriers (polarons and bipolarons), which are responsible for the optical changes. mdpi.comnih.gov

When these polycarbazole films are electrochemically oxidized or reduced, their absorption spectra change, resulting in a visible color change. pku.edu.cn For instance, copolymers derived from 3,6-di(2-thienyl)carbazole exhibit multiple colors, ranging from dark yellow in the neutral state to yellowish-green, gunmetal gray, and dark gray in various oxidized states. nih.gov The performance of these ECDs is characterized by parameters such as optical contrast (ΔT%), which is the change in transmittance between the colored and bleached states, coloration efficiency (η), which measures the change in optical density per unit of injected charge, and switching speed. nih.govmdpi.com Research on copolymers of carbazole derivatives has reported high optical contrasts of up to 68.4% and high coloration efficiencies, making them highly suitable for practical applications. nih.gov The pentyl chain on the carbazole nitrogen ensures that the monomer and resulting polymer have good solubility for easy processing into thin, uniform films required for ECD fabrication. mdpi.com

Table 3: Electrochromic Properties of Polymers Based on 3,6-Disubstituted Carbazole Monomers

| Polymer/Copolymer System | Color Transitions (Neutral → Oxidized) | Max. Optical Contrast (ΔT%) | Wavelength (nm) | Coloration Efficiency (η) (cm² C⁻¹) | Reference |

|---|---|---|---|---|---|

| P(DTC-co-BTP2) | Not specified | 68.4% | 855 | Not Reported | nih.govmdpi.com |

| P(DTC-co-TF2) | Dark Yellow → Yellowish-Green → Gunmetal Gray → Dark Gray | Not specified | Not specified | Not Reported | nih.govmdpi.com |

| P(DTC-co-TF)/PEDOT-PSS Device | Not specified | 43.4% | 627 | Not Reported | nih.govmdpi.com |

| P(DTC-co-TF2)/PEDOT-PSS Device | Not specified | Not specified | 627 | 512.6 | nih.govmdpi.com |

| P(BTCPh-EDOT) | Orange → Green → Brown-Green → Blue → Grey | Good | Not specified | Not Reported | pku.edu.cn |

Microporous Organic Polymers (MOPs) for Gas Adsorption and Catalysis

The rigid and planar structure of the carbazole unit makes this compound an excellent monomer for the synthesis of Microporous Organic Polymers (MOPs), also known as Porous Organic Polymers (POPs). researchgate.net These materials are characterized by high surface areas, permanent porosity, and exceptional thermal and chemical stability. researchgate.netrsc.org MOPs are synthesized through cross-linking reactions, often using the dibromo-functionality of the monomer to build extended three-dimensional networks. researchgate.net

Carbazole-based MOPs are particularly interesting for gas adsorption and separation, especially for carbon dioxide (CO₂) capture. researchgate.netrsc.orgrsc.org The nitrogen atom in the carbazole ring and the microporous structure of the polymer create an environment that has a high affinity for CO₂ molecules. nih.gov Studies have shown that carbazole-based porous polymers can exhibit high CO₂ uptake capacities, with some materials adsorbing over 20 wt% CO₂ at 273 K and 1 bar. researchgate.net Furthermore, these porous networks can serve as heterogeneous supports for catalytic species. researchgate.net By immobilizing catalytically active metal complexes within the porous framework, these materials can be used for chemical transformations, such as the conversion of CO₂ into valuable chemicals or for photocatalytic hydrogen evolution. researchgate.netnih.govnih.gov The designable nature of the carbazole monomer allows for the fine-tuning of pore size and surface chemistry to optimize both gas adsorption and catalytic performance. nih.govresearchgate.net

Table 4: Gas Adsorption Properties of Representative Carbazole-Based Microporous Organic Polymers

| Polymer Name/Monomer | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar | CO₂ Uptake (mmol/g) at 298 K, 1 bar | Reference |

|---|---|---|---|---|

| CPOP-1 (from 1,3,5-tri(9-carbazolyl)-benzene) | 660 | 4.82 (21.2 wt%) | Not Reported | researchgate.net |

| Fluorinated POPs | Up to 2085 | Up to 6.58 | Up to 4.33 | nih.gov |

| General MOPs | Not specified | Not specified | Up to 2.20 | rsc.orgresearchgate.net |

| CNOP-5 | Not specified | High Selectivity for CO₂/CH₄ | High Selectivity for CO₂/CH₄ | acs.org |

Spectroscopic and Analytical Characterization Techniques in Carbazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound and Polymer Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of carbazole (B46965) derivatives. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can verify the successful synthesis and purity of the target compound.

For N-alkylated 3,6-dibromocarbazoles, the ¹H NMR spectrum exhibits characteristic signals for both the aromatic carbazole core and the aliphatic side chain. While specific data for the 9-pentyl derivative is not detailed in the provided literature, data for the closely related homologue, 3,6-Dibromo-9-butyl-9H-carbazole , offers significant insight. The synthesis of this compound is achieved by reacting 3,6-Dibromocarbazole (B31536) with 1-iodobutane (B1219991) in the presence of sodium hydride. chemicalbook.com The aromatic protons on the dibrominated carbazole ring typically appear in the downfield region of the spectrum, while the protons of the alkyl chain are found in the upfield region.

Similarly, ¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The spectra show distinct signals for the quaternary carbons, the protonated aromatic carbons, and the aliphatic carbons of the N-alkyl substituent. rsc.org The chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for unambiguous assignment of the molecular structure. rsc.orgmdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for N-Alkylated 3,6-Dibromocarbazole Derivatives Note: Data presented is for analogous compounds due to the absence of specific literature values for the 9-pentyl derivative.

| Technique | Compound | Description of Expected Signals | Source(s) |

|---|---|---|---|

| ¹H NMR | 3,6-Dibromo-9-butyl-9H-carbazole | Signals for aromatic protons (H1, H2, H4, H5, H7, H8) in the downfield region (typically > 7.0 ppm). Signals for the butyl chain's CH₂, and CH₃ groups appear in the upfield region. | chemicalbook.com |

| ¹³C NMR | General N-alkylated Carbazoles | Signals for aromatic carbons appear between ~109 and 141 ppm. Aliphatic carbon signals from the alkyl chain appear in the upfield region. | rsc.orgrsc.org |

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For 3,6-Dibromo-9-pentyl-9H-carbazole, the FT-IR spectrum would confirm the presence of the carbazole core and the pentyl chain.

The spectrum of the parent compound, 3,6-Dibromo-9H-carbazole , shows characteristic peaks corresponding to the aromatic C-H and C=C stretching vibrations, as well as the C-N stretching of the carbazole ring. nih.govresearchgate.net The introduction of the pentyl group at the N-9 position would add distinct peaks corresponding to aliphatic C-H stretching and bending vibrations, which are absent in the unsubstituted precursor. These aliphatic C-H stretching vibrations typically appear just below 3000 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment | Source(s) |

|---|---|---|---|

| Aromatic C-H Stretch | ~3100-3000 | Carbazole Ring | nist.gov |

| Aliphatic C-H Stretch | ~2960-2850 | Pentyl Chain | researchgate.net |

| Aromatic C=C Stretch | ~1600-1450 | Carbazole Ring | researchgate.net |

| C-N Stretch | ~1330 | Carbazole Ring | researchgate.net |

| C-Br Stretch | ~750-550 | Bromo-substituent | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and electronic structure. Carbazole-based materials are known for their distinct absorption properties. mdpi.com The UV-Vis spectrum of this compound in a solvent like tetrahydrofuran (B95107) (THF) would be expected to show strong absorption bands in the UV region. researchgate.net These absorptions correspond to π-π* transitions within the conjugated carbazole ring system. The specific position of the absorption maxima (λmax) can be influenced by substitution on the carbazole core. mdpi.comresearchgate.net

Table 3: Typical UV-Vis Absorption Data for Carbazole Derivatives

| Compound Family | Solvent | Typical λmax (nm) | Electronic Transition | Source(s) |

|---|---|---|---|---|

| Carbazole Derivatives | Tetrahydrofuran (THF) | ~290-350 | π-π* | mdpi.comresearchgate.net |

Photoluminescence (PL) spectroscopy is a crucial technique for characterizing the light-emitting properties of materials. Upon excitation with a suitable wavelength of light (typically determined from the UV-Vis absorption spectrum), carbazole derivatives often exhibit fluorescence. mdpi.com The emission spectrum provides information on the color and efficiency of the emitted light.

Derivatives of 3,6-disubstituted carbazoles are known to be fluorescent, with emission wavelengths that can be tuned by altering the substituents. researchgate.net For instance, various 3,6-di-tert-butyl-9H-carbazole derivatives show fluorescence emission in the 400-600 nm range, which spans the blue to orange portion of the visible spectrum. researchgate.net The PL spectrum of this compound would be expected to show emission characteristic of the N-alkylated dibromo-carbazole core. researchgate.net

Table 4: Representative Photoluminescence (PL) Emission Data for Carbazole Derivatives

| Compound Family | Excitation Wavelength (nm) | Typical Emission Range (nm) | Observed Color | Source(s) |

|---|---|---|---|---|

| 3,6-Disubstituted Carbazole Derivatives | Typically UV range (~300-350) | ~400-600 | Blue-Green to Orange | mdpi.comresearchgate.net |

Advanced Chromatographic Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and essential technique for characterizing polymers. lcms.cz It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). lcms.czlcms.cz

In the context of carbazole research, this compound can serve as a monomer in polymerization reactions (e.g., Suzuki or Yamamoto coupling) to form conjugated polymers. The physical and electronic properties of these resulting polymers are highly dependent on their molecular weight and molecular weight distribution. GPC is the standard method used to measure these crucial parameters. lcms.cz The analysis involves dissolving the polymer in a suitable solvent and passing it through a column packed with a porous gel. Larger polymer chains elute faster than smaller ones, and by calibrating with standards of known molecular weight, the distribution for the sample polymer can be determined. lcms.cz

Table 5: Application of GPC in Polymer Characterization

| Parameter Determined | Significance | Methodology | Source(s) |

|---|---|---|---|

| Number-Average Molecular Weight (Mn) | Relates to the colligative properties of the polymer. | Calculated from the GPC chromatogram relative to calibration standards. | lcms.czlcms.cz |

| Weight-Average Molecular Weight (Mw) | Relates to physical properties like strength and melt flow. | Calculated from the GPC chromatogram, more sensitive to larger molecules. | lcms.czlcms.cz |

| Polydispersity Index (PDI) | Measures the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse sample. | Calculated as the ratio Mw/Mn. | lcms.cz |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for verifying the purity of synthesized organic compounds. In the context of this compound, a reverse-phase HPLC method is typically employed. This method separates the target compound from any unreacted starting materials, byproducts, or other impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A common approach involves using a C18 column, which contains a silica-based stationary phase chemically bonded with octadecylsilyl groups, rendering it hydrophobic. The mobile phase, a mixture of acetonitrile (B52724) and water, is then passed through the column. The separation mechanism relies on the principle that more nonpolar compounds will have a stronger affinity for the C18 stationary phase and thus elute later than more polar compounds. The purity of this compound in synthesized batches is often reported to be greater than 98%, as determined by the area-under-the-curve of the HPLC chromatogram. laboratoriumdiscounter.nl For analogous compounds like 9H-Carbazole-3,6-diamine, a mobile phase of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for mass spectrometry compatibility) has been utilized. sielc.com

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (at a wavelength corresponding to the compound's absorbance maximum) |

| Purity | >98% |

This table presents a typical set of HPLC conditions and does not represent a specific experimental result for this compound.

Electrochemical Characterization Techniques

The electrochemical behavior of this compound is crucial for understanding its potential in electronic applications. Techniques like cyclic voltammetry provide insights into its redox stability and the energy levels of its frontier molecular orbitals.

Cyclic Voltammetry (CV) for Redox Properties and Energy Level Determination

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of molecules. For this compound, CV is employed to determine its oxidation potential, which is directly related to the energy of its Highest Occupied Molecular Orbital (HOMO). The carbazole moiety is known to be an electron-donating group, and its derivatives are often studied for their hole-transporting capabilities. The 3,6-dibromo substitution influences the electronic properties of the carbazole core.

The experiment is typically conducted in a three-electrode cell containing a solution of the compound in a suitable solvent, such as dichloromethane (B109758) or acetonitrile, with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆). A working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire) are used. The potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential is known as a cyclic voltammogram.

The onset of the first oxidation peak in the voltammogram corresponds to the removal of an electron from the HOMO of the molecule. The HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the oxidation potential using empirical formulas, often referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard. researchgate.net For many carbazole derivatives, the redox potential is a key parameter in evaluating their suitability for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.compku.edu.cn

Table 2: Estimated Redox Properties and Energy Levels of this compound

| Parameter | Symbol | Estimated Value |

| Oxidation Potential | E_ox | ~1.1 V (vs. Fc/Fc⁺) |

| HOMO Energy Level | E_HOMO | ~-5.5 eV |

| LUMO Energy Level | E_LUMO | ~-2.3 eV |

| Electrochemical Band Gap | E_g | ~3.2 eV |

Note: The values in this table are illustrative and based on typical data for similar 3,6-dibromo-9-alkyl-carbazole derivatives. The HOMO level is estimated using the equation E_HOMO = -[E_ox (vs. Fc/Fc⁺) + 4.8] eV. The LUMO level is estimated from the electrochemical band gap, which in turn is often correlated with the optical band gap derived from UV-Vis spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.